Brd4 D1-IN-1

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L'inhibiteur D1-IN-1 de Brd4 est un inhibiteur sélectif de la protéine 4 contenant un domaine bromodomaine (BRD4), ciblant spécifiquement le premier domaine bromodomaine (D1). BRD4 est un membre de la famille des protéines à domaine bromodomaine et extra-terminal (BET), qui jouent un rôle crucial dans la régulation de l'expression des gènes en reconnaissant les résidus de lysine acétylés sur les queues d'histones. Ce composé a montré un potentiel significatif dans la recherche scientifique, en particulier dans les domaines du cancer et de l'inflammation .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l'inhibiteur D1-IN-1 de Brd4 implique une approche de conception basée sur la structure, utilisant des imidazoles 1,4,5-trisubstitués. La voie de synthèse comprend généralement les étapes suivantes :

Formation du noyau imidazole : Cela implique la réaction d'aldéhydes et d'amines appropriés en conditions acides pour former le cycle imidazole.

Réactions de substitution : Le noyau imidazole est ensuite soumis à diverses réactions de substitution pour introduire les substituants souhaités aux positions 1, 4 et 5.

Purification : Le produit final est purifié en utilisant des techniques telles que la chromatographie sur colonne.

Méthodes de production industrielle

Bien que les méthodes de production industrielle spécifiques de l'inhibiteur D1-IN-1 de Brd4 ne soient pas largement documentées, l'approche générale impliquerait de mettre à l'échelle le processus de synthèse en laboratoire. Cela inclut l'optimisation des conditions de réaction, l'utilisation de réacteurs plus volumineux et l'emploi de techniques de purification industrielles telles que la cristallisation et la chromatographie à grande échelle .

Analyse Des Réactions Chimiques

Types de réactions

L'inhibiteur D1-IN-1 de Brd4 subit principalement des réactions de substitution au cours de sa synthèse. De plus, il peut participer à :

Oxydation : Dans des conditions spécifiques, le composé peut subir des réactions d'oxydation, bien que cela soit moins courant.

Réduction : Comme l'oxydation, des réactions de réduction peuvent se produire, mais ne sont pas typiques pour ce composé.

Substitution : Il s'agit du type de réaction le plus courant, en particulier pendant le processus de synthèse.

Réactifs et conditions courants

Aldéhydes et amines : Utilisés dans la formation du noyau imidazole.

Conditions acides : Souvent nécessaires pour la formation initiale du cycle.

Substituants : Divers réactifs sont utilisés pour introduire des substituants à des positions spécifiques sur le cycle imidazole.

Principaux produits formés

Le principal produit formé à partir de ces réactions est l'inhibiteur D1-IN-1 de Brd4 lui-même, caractérisé par sa forte affinité et sa sélectivité pour le domaine bromodomaine D1 de BRD4 .

Applications De Recherche Scientifique

L'inhibiteur D1-IN-1 de Brd4 a un large éventail d'applications en recherche scientifique :

Recherche sur le cancer : Il a été démontré qu'il inhibait la prolifération des cellules cancéreuses en ciblant BRD4, qui est impliqué dans la régulation des oncogenes tels que c-Myc.

Développement de médicaments : Il sert de composé principal pour le développement de nouveaux agents thérapeutiques ciblant BRD4.

Mécanisme d'action

L'inhibiteur D1-IN-1 de Brd4 exerce ses effets en se liant sélectivement au premier domaine bromodomaine (D1) de BRD4. Cette liaison empêche BRD4 de reconnaître les résidus de lysine acétylés sur les queues d'histones, inhibant ainsi son rôle dans la régulation de la transcription des gènes. L'inhibition de BRD4 conduit à la régulation à la baisse des oncogenes et des cytokines pro-inflammatoires, ce qui en fait un composé prometteur pour la recherche sur le cancer et l'inflammation .

Mécanisme D'action

Brd4 D1-IN-1 exerts its effects by selectively binding to the first bromodomain (D1) of BRD4. This binding prevents BRD4 from recognizing acetylated lysine residues on histone tails, thereby inhibiting its role in gene transcription regulation. The inhibition of BRD4 leads to the downregulation of oncogenes and pro-inflammatory cytokines, making it a promising compound for cancer and inflammation research .

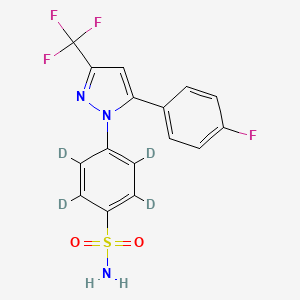

Comparaison Avec Des Composés Similaires

Composés similaires

JQ1 : Un autre inhibiteur de BRD4 bien connu, mais il cible les deux domaines bromodomaines (D1 et D2) de BRD4.

OTX015 : Comme JQ1, il inhibe les deux domaines bromodomaines de BRD4.

dBET1 : Un PROTAC (chimère de ciblage de la protéolyse) qui induit la dégradation de BRD4.

Unicité de l'inhibiteur D1-IN-1 de Brd4

L'inhibiteur D1-IN-1 de Brd4 est unique par sa forte sélectivité pour le premier domaine bromodomaine (D1) de BRD4, avec une sélectivité supérieure à 500 fois par rapport à BRD2 D1 et BRD4 D2. Cette forte sélectivité en fait un outil précieux pour étudier les fonctions spécifiques de BRD4 D1 sans affecter les autres domaines bromodomaines .

Propriétés

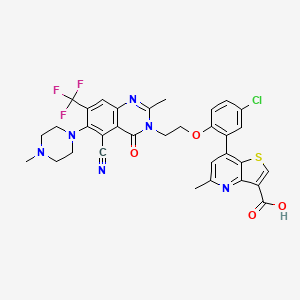

Formule moléculaire |

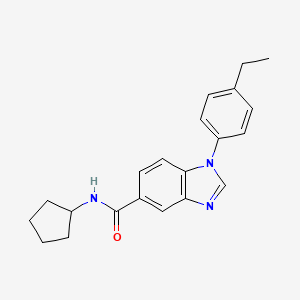

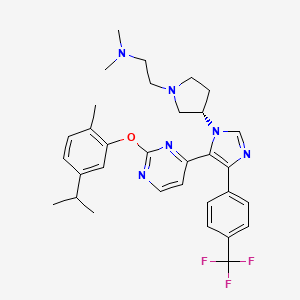

C32H37F3N6O |

|---|---|

Poids moléculaire |

578.7 g/mol |

Nom IUPAC |

N,N-dimethyl-2-[(3S)-3-[5-[2-(2-methyl-5-propan-2-ylphenoxy)pyrimidin-4-yl]-4-[4-(trifluoromethyl)phenyl]imidazol-1-yl]pyrrolidin-1-yl]ethanamine |

InChI |

InChI=1S/C32H37F3N6O/c1-21(2)24-7-6-22(3)28(18-24)42-31-36-14-12-27(38-31)30-29(23-8-10-25(11-9-23)32(33,34)35)37-20-41(30)26-13-15-40(19-26)17-16-39(4)5/h6-12,14,18,20-21,26H,13,15-17,19H2,1-5H3/t26-/m0/s1 |

Clé InChI |

DVEBRKLPVWPNPS-SANMLTNESA-N |

SMILES isomérique |

CC1=C(C=C(C=C1)C(C)C)OC2=NC=CC(=N2)C3=C(N=CN3[C@H]4CCN(C4)CCN(C)C)C5=CC=C(C=C5)C(F)(F)F |

SMILES canonique |

CC1=C(C=C(C=C1)C(C)C)OC2=NC=CC(=N2)C3=C(N=CN3C4CCN(C4)CCN(C)C)C5=CC=C(C=C5)C(F)(F)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-((2,5-Dimethoxyphenyl)amino)-4'-methyl-[4,5'-bithiazol]-2'-yl)propionamide](/img/structure/B12415436.png)

![5-[[1,3-bis[3-[6-[(3S,4S,5S,6S)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyhexylamino]-3-oxopropoxy]-2-[[3-[6-[(3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyhexylamino]-3-oxopropoxy]methyl]propan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12415486.png)

![(7S,10S)-4,4-dimethyl-7-propan-2-yl-10-[(E)-4-sulfanylbut-1-enyl]-9-oxa-16-thia-3,6,13,18-tetrazabicyclo[13.2.1]octadeca-1(17),15(18)-diene-2,5,8,12-tetrone](/img/structure/B12415500.png)